(3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid (3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 115238-59-0
VCID: VC21322396
InChI: InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18)/t10-,11+,12-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC2CCCCC2CC1C(=O)O
Molecular Formula: C15H25NO4
Molecular Weight: 283.36 g/mol

(3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid

CAS No.: 115238-59-0

Cat. No.: VC21322396

Molecular Formula: C15H25NO4

Molecular Weight: 283.36 g/mol

* For research use only. Not for human or veterinary use.

(3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid - 115238-59-0

Specification

CAS No. 115238-59-0
Molecular Formula C15H25NO4
Molecular Weight 283.36 g/mol
IUPAC Name (3S,4aS,8aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18)/t10-,11+,12-/m0/s1
Standard InChI Key WWTFZHGXVCAEKT-TUAOUCFPSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H]2CCCC[C@H]2C[C@H]1C(=O)O
SMILES CC(C)(C)OC(=O)N1CC2CCCCC2CC1C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CC2CCCCC2CC1C(=O)O

Introduction

Chemical Identity

Nomenclature and Identifiers

The compound is known by several nomenclatures and identifiers, which are summarized in Table 1.

Table 1: Nomenclature and Identifiers

ParameterValue
Common Name(3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid
CAS Number115238-59-0
IUPAC Name(3S,4aS,8aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid
PubChem CID12037269
InChIInChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18)/t10-,11+,12-/m0/s1
InChIKeyWWTFZHGXVCAEKT-TUAOUCFPSA-N
SMILESCC(C)(C)OC(=O)N1C[C@H]2CCCC[C@H]2C[C@H]1C(=O)O

Chemical Structure and Properties

Molecular Structure

The compound (3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid features a decahydroisoquinoline core scaffold with specific stereochemistry at positions 3, 4a, and 8a, all designated as S configuration . The 2-position of the isoquinoline ring is functionalized with a tert-butoxycarbonyl (Boc) protecting group, while the 3-position contains a carboxylic acid functional group . The decahydroisoquinoline core consists of a saturated bicyclic system with a nitrogen atom at one of the bridgehead positions .

Physical and Chemical Properties

The key physical and chemical properties of the compound are summarized in Table 2.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular FormulaC15H25NO4
Molecular Weight283.36 g/mol
Physical StateSolid (presumed based on similar compounds)
SolubilityLikely soluble in organic solvents such as dichloromethane, chloroform, and dimethylsulfoxide
ReactivityContains reactive carboxylic acid group and a Boc protecting group removable under acidic conditions

The compound contains a carboxylic acid group, which can participate in various chemical reactions including esterification, amidation, and reduction. The tert-butoxycarbonyl (Boc) protecting group is a key feature that can be selectively cleaved under acidic conditions, making this compound valuable in multistep organic synthesis.

Stereochemical Features

The stereochemistry of (3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid is a critical aspect of its structure and reactivity . The compound contains three defined stereogenic centers at positions 3, 4a, and 8a, all with S configuration . This specific stereochemical arrangement contributes to the compound's three-dimensional structure and affects its potential interactions with biological targets or reagents in chemical reactions.

Synthesis and Applications

Synthetic Approaches

The synthesis of (3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid typically involves protection of a decahydroisoquinoline-3-carboxylic acid with a tert-butoxycarbonyl (Boc) group. This protection strategy is common in organic synthesis to prevent unwanted reactions at the amine functionality during subsequent chemical transformations. The Boc protection is typically accomplished using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

Role in Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis due to several key features:

  • The Boc protecting group provides temporary protection of the amine functionality, allowing selective reactions at other positions in the molecule.

  • The carboxylic acid group at position 3 offers a reactive site for further functionalization, including esterification, amidation, or reduction.

  • The specific stereochemistry at positions 3, 4a, and 8a makes this compound useful for stereoselective synthesis of more complex molecules.

The tert-butoxycarbonyl protection strategy is particularly valuable because the Boc group can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an appropriate solvent, without affecting many other functional groups.

Research Significance

Current Research Context

Research on (3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid is primarily focused on its role as an intermediate in organic synthesis. The compound exemplifies protective group chemistry, which is a fundamental strategy in multi-step organic synthesis. By protecting the amine functionality with a Boc group, chemists can selectively manipulate other parts of the molecule, particularly the carboxylic acid group at position 3.

The chemical's significance extends to its potential role in the development of pharmaceutically relevant compounds. Decahydroisoquinoline derivatives have been explored for various biological activities, and compounds with similar structural features have been investigated in medicinal chemistry research.

Comparative Analysis

To understand the significance of (3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid, it is helpful to compare it with related compounds. Table 3 provides a comparison with similar compounds identified in the search results.

Table 3: Comparison with Related Compounds

CompoundKey DifferencesCAS NumberMolecular FormulaMolecular Weight
(3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acidReference compound115238-59-0C15H25NO4283.36 g/mol
(3S,4aS,8aR)-2-(tert-butoxycarbonyl)-6-oxo-decahydroisoquinoline-3-carboxylic acidDifferent stereochemistry at 8a position (R instead of S) and contains an additional oxo group at position 6859498-24-1C15H23NO5297.35 g/mol
(3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamideContains a carboxamide instead of carboxylic acid and lacks the Boc protecting group136465-81-1Not provided in search resultsNot provided in search results

This comparison highlights the structural specificity of (3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid and how small modifications to the core structure can result in distinct compounds with potentially different chemical and biological properties .

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